[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate
Description
This compound is a highly substituted oxane (a six-membered oxygen-containing ring) with a stereochemically complex architecture. Key structural features include:
- Positions 4 and 5: Diacetyloxy groups, which serve as ester-protecting moieties for hydroxyls.
- Position 6: A bis(phenylmethoxy)phosphoryloxy group, providing steric bulk and lipophilicity.
- Position 2: A methyl group contributing to stereochemical rigidity.
- Position 3: An acetate ester, enhancing stability against hydrolysis.
This molecule is likely used as an intermediate in synthetic organic chemistry, particularly in glycosylation or phosphorylation reactions, where protecting groups are critical for regioselective transformations. Its design balances stability and reactivity, making it suitable for multi-step syntheses.
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31O11P/c1-17-23(34-18(2)27)24(35-19(3)28)25(36-20(4)29)26(33-17)37-38(30,31-15-21-11-7-5-8-12-21)32-16-22-13-9-6-10-14-22/h5-14,17,23-26H,15-16H2,1-4H3/t17-,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNWTIPOHXJOT-WPDUGNQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features multiple functional groups including acetoxy and phosphoryloxy moieties. Its stereochemistry is significant for its biological activity.
Key Structural Features
- Acetoxy Groups : Contribute to solubility and bioavailability.
- Phosphoryloxy Group : Impacts cellular signaling pathways.
- Bis(phenylmethoxy) Groups : Enhance interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation. The compound appears to inhibit the phosphorylation of IκBα, leading to reduced NF-kB activation .
- Induction of Apoptosis : Through the activation of caspases and the intrinsic apoptotic pathway, it promotes programmed cell death in cancer cells .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has shown promise in anticancer research due to its ability to selectively inhibit fucosylated glycoenzymes that are implicated in tumor growth and metastasis. This property positions it as a potential therapeutic agent in cancer treatment strategies aimed at disrupting tumor progression pathways.
2. Antidiabetic Properties
Research indicates that derivatives of this compound may be effective in the treatment of diabetes. Studies have demonstrated its capability to modulate glucose metabolism and improve insulin sensitivity, making it a candidate for further exploration as an antidiabetic medication .
3. Antihypertensive Effects
There is evidence suggesting that this compound exhibits antihypertensive properties. It may function by influencing vascular smooth muscle contraction and improving endothelial function, thus providing a basis for its development as a cardiovascular therapeutic agent .
Material Science Applications
1. Polymer Chemistry
The unique structural features of [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate allow it to be utilized in polymer synthesis. Its phosphonate groups can participate in cross-linking reactions, enhancing the mechanical properties of polymer matrices .
2. Nanomaterials Development
This compound can serve as a precursor for the synthesis of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for fabricating nanoparticles with specific functionalities for applications in electronics and catalysis .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. By studying its interactions with various enzymes, researchers can gain insights into enzyme mechanisms and develop new inhibitors for therapeutic purposes.
2. Glycobiology
In glycobiology, the compound's structural features allow for the exploration of glycan interactions and their roles in cellular processes. Its use in studying glycosylation patterns could lead to advancements in understanding cell signaling and immune responses .
Case Studies
Chemical Reactions Analysis
Hydrolysis of Acetyl Groups
The acetyl (Ac) groups at positions 4 and 5 undergo hydrolysis under acidic or basic conditions to yield free hydroxyl groups. This reaction is critical for deprotection in synthetic pathways.
- Mechanistic Insight : Acetyl groups act as protecting groups for hydroxyls, removable via nucleophilic acyl substitution. Basic conditions favor hydroxide-mediated cleavage, while acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen.
Phosphoryloxy Group Reactivity
The bis(phenylmethoxy)phosphoryloxy moiety at position 6 participates in phosphorylation/dephosphorylation and nucleophilic substitution.
- Key Applications :
Oxidation of the Oxane Ring
The methyl group at position 2 and hydroxyls (after deacetylation) may undergo oxidation.
| Target Site | Oxidizing Agent | Products | References |
|---|---|---|---|
| C2 Methyl | KMnO₄, H₂O/AcOH | Carboxylic acid derivative | |
| C3/C4 Hydroxyls | CrO₃, H₂SO₄ (Jones) | Ketones or lactones (ring-dependent) |
- Notes :
Acetylation/Re-esterification
The free hydroxyls (after hydrolysis) can be reacetylated or modified with other acyl groups.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Acetic anhydride (Ac₂O) | Pyridine, DMAP, 0°C | Re-acetylated derivative | |
| Benzoyl chloride (BzCl) | DCM, Et₃N, RT | Benzoylated analog |
- Stereochemical Impact : Acetylation preserves the stereochemistry of the oxane ring due to mild conditions .
Glycosylation Reactions
The oxane ring serves as a glycosyl donor in carbohydrate synthesis.
| Glycosyl Acceptor | Activator (e.g., NIS/TfOH) | Products (Glycosides) | References |
|---|---|---|---|
| Alcohols (ROH) | CH₂Cl₂, -20°C to RT | β-linked glycosides (stereoselective) | |
| Thiols (RSH) | BF₃·Et₂O | Thioglycosides |
- Mechanism : The bis(phenylmethoxy)phosphoryloxy group stabilizes the oxocarbenium ion intermediate, favoring β-selectivity .
Radical Reactions
The benzyl groups on the phosphate may undergo hydrogen abstraction or coupling.
| Reaction | Conditions | Outcomes | References |
|---|---|---|---|
| Photolysis | UV light, radical initiator | Benzyl radical intermediates | |
| Coupling (e.g., Stille) | Pd catalysts, aryl halides | Cross-coupled aryl-phosphate derivatives |
Comparison with Similar Compounds
Phosphate Group Substituents
The bis(phenylmethoxy)phosphoryloxy group at position 6 distinguishes this compound from analogs with alternative phosphate protections:
| Compound Name | Phosphate Substituent | Molecular Weight (Da) | Solubility in Water | Stability in Acidic Conditions |
|---|---|---|---|---|
| Target Compound | Bis(phenylmethoxy) | ~750* | Low | High (stable up to pH 3) |
| [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-phosphoryloxy-2-methyloxan-3-yl] acetate | Free phosphate (unprotected) | ~450* | Moderate | Low (hydrolyzes at pH < 5) |
| [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-(benzyloxy)phosphoryloxy-2-methyloxan-3-yl] acetate | Benzyloxy | ~650* | Very low | Moderate (stable up to pH 4) |
Key Findings :
- The bis(phenylmethoxy) group enhances acid stability compared to unprotected phosphate, making the target compound suitable for reactions requiring acidic environments .
- Increased lipophilicity due to aromatic groups reduces water solubility, necessitating organic solvents (e.g., DCM, THF) for handling .
Acetylation Patterns
The 4,5-diacetyloxy configuration contrasts with analogs bearing different ester groups:
| Compound Name | Ester Groups (Positions) | Hydrolysis Rate (t₁/₂ in pH 7.4) | Reactivity in Glycosylation |
|---|---|---|---|
| Target Compound | Acetyl (4,5) | 48 hours | Moderate |
| [(2S,3R,4R,5S,6R)-4,5-Dibenzoyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate | Benzoyl (4,5) | 120 hours | Low |
| [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate | Acetyl (3,4), acetamido (5) | 24 hours | High |
Key Findings :
Functional Group Diversity
The methyl group at position 2 and acetate at position 3 are compared to analogs with alternative substituents:
| Compound Name | Position 2 Substituent | Position 3 Substituent | Steric Hindrance | Synthetic Utility |
|---|---|---|---|---|
| Target Compound | Methyl | Acetate | Moderate | Intermediate for phosphorylated glycans |
| [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-ethyloxan-3-yl] acetate | Ethyl | Acetate | High | Limited due to poor solubility |
| [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate | - | Methyl acetate | Low | Substrate for enzyme studies |
Key Findings :
- The methyl group at position 2 optimizes steric effects, balancing reactivity and stability.
- Ethyl analogs face solubility challenges, limiting their utility in polar reaction systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups and regioselective phosphorylation. Key steps include:
- Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for esterification .
- Catalytic cross-coupling reactions with palladium acetate (Pd(OAc)₂) for aryl group introduction .
- Purification via silica gel chromatography with gradients of hexane/ethyl acetate or petroleum ether/acetate systems .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment to prevent hydrolysis .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent unintended reactions .
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz+) in deuterated solvents (e.g., CDCl₃) resolve stereochemistry and acetyl/phosphoryl group positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected m/z ~600–700 Da) .
- X-ray Crystallography : Single-crystal analysis validates absolute configuration, though crystallization may require slow vapor diffusion with ethyl acetate/hexane .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, particularly for overlapping signals in the phosphoryloxy region .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
- Isotopic Labeling : Introduce ¹³C labels at suspected reactive sites (e.g., methyl groups) to track unexpected shifts caused by steric hindrance .
Q. What experimental strategies optimize the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40–60°C under pH 3–9 buffers and monitor degradation via HPLC with UV detection (λ = 210–254 nm) .
- Degradation Pathway Analysis : Use LC-MS to identify hydrolysis products (e.g., free acetic acid or phenylmethanol derivatives) .
- Lyophilization : For long-term storage, lyophilize the compound in tert-butanol/water mixtures to prevent hydrolytic cleavage of acetyl groups .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to phosphorylated enzyme active sites (e.g., kinases). Prioritize poses with lowest ΔG values .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess conformational stability of the phosphoryloxy group in aqueous vs. lipid bilayer environments .
- PAINS Filter Screening : Exclude false-positive bioactivity by screening for pan-assay interference motifs (e.g., aggregators) using ZINC15 or ChEMBL databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
